Acetamide, 2-(2,4-dichlorophenoxy)-N-thiazol-2-yl-

Description

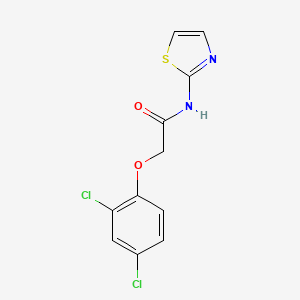

Acetamide, 2-(2,4-dichlorophenoxy)-N-thiazol-2-yl- is a heterocyclic amide featuring a 2,4-dichlorophenoxy group attached to an acetamide backbone and an N-linked thiazole ring. This compound is part of a broader class of arylacetamides known for their biological activities, including anti-inflammatory, antimicrobial, and enzyme-modulating properties . Its structure combines a halogenated phenoxy moiety with a thiazolyl amide, making it a subject of interest in medicinal chemistry and crystallography.

Structure

3D Structure

Properties

CAS No. |

42310-58-7 |

|---|---|

Molecular Formula |

C11H8Cl2N2O2S |

Molecular Weight |

303.2 g/mol |

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C11H8Cl2N2O2S/c12-7-1-2-9(8(13)5-7)17-6-10(16)15-11-14-3-4-18-11/h1-5H,6H2,(H,14,15,16) |

InChI Key |

IKSUVTOQBOGSHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NC=CS2 |

Origin of Product |

United States |

Preparation Methods

Reaction Procedure

-

Reactants :

-

Process :

-

The acid and EDC·HCl are dissolved in DCM under nitrogen.

-

2-Aminothiazole and triethylamine are added dropwise.

-

The mixture is stirred at room temperature for 12–16 hours.

-

-

Workup :

Performance Metrics

Advantages : High reproducibility and scalability.

Limitations : Requires strict anhydrous conditions to prevent EDC hydrolysis.

Thiazole Ring Formation via Hantzsch Synthesis

An alternative route constructs the thiazole ring in situ from α-chloroketones and thiourea derivatives.

Synthetic Pathway

-

Step 1 : Synthesis of 2,4-dichlorophenoxyacetyl chloride.

-

Step 2 : Hantzsch thiazole formation.

-

Thiourea reacts with α-chloro-2,4-dichlorophenoxyacetophenone in ethanol under reflux.

-

-

Step 3 : Isolation.

Key Data

| Parameter | Value |

|---|---|

| Overall Yield | 58% |

| Purity (NMR) | >95% |

| Critical Intermediate | α-Chloro-2,4-dichlorophenoxyacetophenone |

Advantages : Avoids pre-formed thiazole precursors.

Limitations : Multi-step process with moderate yields.

Alkylation-Acylation Sequential Approach

A patent-derived method employs alkylation followed by acylation to introduce the dichlorophenoxy and acetamide groups sequentially.

Reaction Steps

Optimization Insights

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| EDC Coupling | 72% | >98% | Moderate | High |

| Hantzsch Synthesis | 58% | >95% | High | Moderate |

| Alkylation-Acylation | 65% | >95% | Moderate | High |

Recommendation : The EDC coupling method is preferred for industrial applications due to its balance of yield and scalability.

Purification and Characterization

Recrystallization

Chemical Reactions Analysis

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions, targeting the acetamide bond or ether linkages.

Acidic Hydrolysis :

-

Conditions : Concentrated HCl (6M), reflux at 80°C for 6–8 hours.

-

Products : 2,4-Dichlorophenol and 2-aminothiazole derivatives .

Basic Hydrolysis :

-

Conditions : NaOH (2M), aqueous ethanol, 60°C for 4–6 hours.

-

Products : Sodium 2-(2,4-dichlorophenoxy)acetate and thiazole-2-amine.

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 80°C, 8h | 2,4-Dichlorophenol + 2-Aminothiazole | ~75% |

| Basic Hydrolysis | 2M NaOH, EtOH/H₂O, 60°C, 6h | Sodium 2-(2,4-dichlorophenoxy)acetate + NH₂-Thiazole | ~68% |

Nucleophilic Substitution

The thiazole ring’s sulfur and nitrogen atoms participate in nucleophilic substitutions, particularly at the 2-position.

Example Reaction :

-

Reagents : 3-Methoxyphenyl isothiocyanate, acetonitrile, 25°C .

-

Mechanism : The thiazole’s NH group reacts with isothiocyanate to form thiourea derivatives .

-

Outcome : Substitution at the thiazole ring generates analogs with enhanced biological activity .

Key Data :

-

Thiourea derivatives (e.g., 7a–h ) showed improved anti-inflammatory activity (COX-2 inhibition IC₅₀: 0.98 μM) .

Oxidation:

The thiazole sulfur can oxidize to sulfoxides or sulfones under controlled conditions.

-

Reagents : Hydrogen peroxide (30%) in acetic acid, 50°C.

-

Products : Sulfoxide (major) and sulfone (minor).

Reduction:

Nitro groups (if present in derivatives) reduce to amines.

-

Reagents : NaBH₄ or LiAlH₄ in THF, 0°C to room temperature .

-

Application : Synthesis of amine intermediates for anticancer agents .

Cyclization and Condensation

The compound serves as a precursor in heterocyclic synthesis:

Cyclization with Malononitrile :

-

Significance : These derivatives exhibit antifungal activity (MIC: 4–16 μg/mL against Candida spp.) .

Condensation with 2,3-Butanedione :

Aryl Substitution:

The dichlorophenoxy group undergoes halogen exchange or methoxylation.

-

Halogen Exchange :

-

Reagents : KI, CuI, DMF, 120°C.

-

Product : Iodo-substituted analogs with altered lipophilicity.

-

Amide Bond Reactions:

The acetamide linker reacts with electrophiles (e.g., acyl chlorides):

Comparative Reactivity Table

Mechanistic Insights

-

Hydrolysis : Proceeds via protonation of the carbonyl oxygen (acidic) or hydroxide attack (basic), cleaving the C–N bond.

-

Thiourea Formation : Involves nucleophilic attack by the thiazole NH on the electrophilic carbon of isothiocyanate .

-

Sulfoxidation : Follows a radical mechanism mediated by peroxide, with stereoselectivity controlled by reaction pH.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C11H8Cl2N2O2S

Molecular Weight: 299.17 g/mol

IUPAC Name: Acetamide, 2-(2,4-dichlorophenoxy)-N-thiazol-2-yl-

CAS Number: 42310-58-7

The compound features a thiazole ring linked to an acetamide group and a dichlorophenoxy moiety, which contributes to its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to Acetamide, 2-(2,4-dichlorophenoxy)-N-thiazol-2-yl- have shown efficacy against various bacterial strains. A study demonstrated that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of thiazole-based compounds has been extensively investigated. Research indicates that Acetamide, 2-(2,4-dichlorophenoxy)-N-thiazol-2-yl- may inhibit proliferation in cancer cell lines. For example, compounds with similar structures were tested against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) and showed promising results in reducing cell viability .

Case Study 1: Antimicrobial Efficacy

A study published in Heterocycles synthesized several thiazole derivatives and evaluated their antimicrobial efficacy. The results indicated that compounds with structural similarities to Acetamide, 2-(2,4-dichlorophenoxy)-N-thiazol-2-yl- exhibited potent antibacterial activity with MICs ranging from 10 to 50 µg/mL against various bacterial strains .

Case Study 2: Anticancer Activity

In another study focusing on the synthesis of thiazole derivatives, compounds were evaluated for their anticancer activity against multiple cancer cell lines using the Sulforhodamine B assay. The findings revealed that certain derivatives displayed significant cytotoxic effects against MCF7 cells .

Synthesis Techniques

The synthesis of Acetamide, 2-(2,4-dichlorophenoxy)-N-thiazol-2-yl- typically involves multi-step reactions including:

- Formation of Thiazole Ring: Utilizing thiourea and appropriate halogenated compounds.

- Coupling Reactions: Linking the thiazole moiety with dichlorophenol through nucleophilic substitution.

- Acetamide Formation: Finalizing the structure by introducing the acetamide functional group through acylation reactions.

Table 1: Biological Activities of Acetamide Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Activity Level |

|---|---|---|---|

| Acetamide A | Antimicrobial | E. coli | MIC = 20 µg/mL |

| Acetamide B | Anticancer | MCF7 | IC50 = 15 µM |

| Acetamide C | Antimicrobial | S. aureus | MIC = 30 µg/mL |

| Acetamide D | Anticancer | HepG2 | IC50 = 10 µM |

Table 2: Synthesis Pathways for Thiazole Derivatives

| Step No. | Reaction Type | Reagents Used | Product Formed |

|---|---|---|---|

| 1 | Thiazole Formation | Thiourea + Halogenated Compound | Thiazole Intermediate |

| 2 | Coupling Reaction | Thiazole Intermediate + Dichlorophenol | Acetamide Precursor |

| 3 | Finalization | Acetic Anhydride | Acetamide Derivative |

Mechanism of Action

The mechanism of action of Acetamide, 2-(2,4-dichlorophenoxy)-N-thiazol-2-yl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the c-Met kinase by binding to its active site, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to reduced cancer cell growth and metastasis .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Aryl/aryloxy Group Modifications

- 2-(2,6-Dichlorophenyl)-N-thiazol-2-yl-acetamide (): Differs in the substitution pattern of chlorine atoms (2,6-dichloro vs. 2,4-dichloro). Crystallographic studies show a 79.7° dihedral angle between the dichlorophenyl and thiazole rings, leading to distinct hydrogen-bonded chains along the [100] axis .

- 2-(4-Chlorophenyl)-N-thiazol-2-yl-acetamide (): Lacks the second chlorine atom and the ether oxygen, resulting in a simpler phenyl-acetamide structure. Lower molecular weight (MW: ~254.7 vs.

- 2,4-Dichloro-N-(thiazol-2-yl)benzamide (): Replaces the phenoxy-acetamide group with a benzamide (direct aryl-carbonyl linkage). The absence of an ether oxygen reduces hydrogen-bonding capacity, which may impact crystal packing and bioavailability .

Heterocyclic Amide Modifications

- DICA (2-(2,4-Dichlorophenoxy)-N-(2-mercaptoethyl)-acetamide) (): Substitutes thiazole with a mercaptoethyl group.

- WH7 (2-(4-Chloro-2-methylphenoxy)-N-triazol-3-yl-acetamide) (): Features a triazole ring instead of thiazole and a chloro-methylphenoxy group. Exhibits auxin-like activity in plants, highlighting the role of heterocycle choice in biological targeting .

Physicochemical Properties

Crystallographic Insights

- Molecular Conformation: The 2,4-dichlorophenoxy group likely induces a twisted conformation relative to the thiazole ring, similar to the 79.7° dihedral angle observed in the 2,6-dichloro isomer . Hydrogen-bonded networks (e.g., R₂²(8) motifs) stabilize crystal packing, as seen in related acetamides .

Biological Activity

Introduction

Acetamide, 2-(2,4-dichlorophenoxy)-N-thiazol-2-yl- is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that combines a dichlorophenoxy group with a thiazole moiety, which influences its interactions with biological targets. The following sections will detail its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of Acetamide, 2-(2,4-dichlorophenoxy)-N-thiazol-2-yl- typically involves the reaction of 2,4-dichlorophenylacetic acid with 2-aminothiazole. The process employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in dichloromethane under controlled conditions to facilitate amide bond formation. The overall reaction can be summarized as follows:

- Formation of 2,4-Dichlorophenylacetic Acid : Reacting 2,4-dichlorophenol with chloroacetic acid.

- Thiazole Formation : Synthesizing the thiazole ring via reaction of 4-pyridinylamine with α-haloketones.

- Amide Bond Formation : Coupling the two components using EDCI and HOBt under mild conditions.

Antimicrobial Activity

Research indicates that Acetamide, 2-(2,4-dichlorophenoxy)-N-thiazol-2-yl- exhibits significant antimicrobial properties. Compounds similar to it have shown effectiveness against various bacterial strains, particularly Gram-positive organisms. For instance:

- Activity against Staphylococcus aureus : Studies have demonstrated that derivatives of this compound exhibit comparable activity to standard antibiotics like norfloxacin .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Thiazole-containing compounds are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. In vitro studies have shown that derivatives can selectively inhibit COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Acetamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Notably:

- Cytotoxicity Studies : Some thiazole-containing compounds have demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin against specific cancer cell lines . The presence of electron-withdrawing groups on the phenyl ring was found to enhance cytotoxic activity.

Structure-Activity Relationships (SAR)

The biological activity of Acetamide, 2-(2,4-dichlorophenoxy)-N-thiazol-2-yl- is influenced significantly by its structural features. Key findings include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1,3-thiazol-2-yl)acetamide | Lacks dichlorophenoxy group | Moderate antimicrobial activity |

| 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | Similar thiazole structure | Anti-inflammatory agent |

| N-(4-methoxyphenyl)-thiazol-2-ylacetamide | Methoxy substitution | Altered electronic properties affecting activity |

These comparisons highlight how variations in substituents can significantly influence the biological activity and application potential of thiazole-containing acetamides.

Case Studies and Research Findings

- Anticonvulsant Activity : A study reported that certain thiazole-integrated compounds exhibited anticonvulsant properties comparable to standard treatments . The SAR analysis indicated that specific substitutions on the phenyl ring enhanced efficacy.

- Antitumor Effects : Research has shown that compounds with thiazole moieties possess significant antitumor activity. For example, one compound demonstrated an IC50 value of 1.61 µg/mL against cancer cell lines, indicating potent cytotoxic effects .

- Molecular Docking Studies : Molecular docking studies have been conducted to elucidate the interaction mechanisms between Acetamide derivatives and their biological targets. These studies reveal insights into binding affinities and potential pathways for therapeutic action .

Q & A

Q. Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular weight via FAB-MS (e.g., [M+1]+ = 416.15) .

- Elemental Analysis : Validate purity (e.g., C=66.48%, N=16.85%) .

- ¹H/¹³C NMR : Identify thiazole protons (δ 7.2–7.5 ppm) and acetamide carbonyl (δ 168–170 ppm) .

Troubleshooting : Use HSQC or COSY to resolve overlapping signals in crowded aromatic regions.

Advanced: How can computational modeling predict biological activity against target enzymes?

Q. Methodological Answer :

- Docking Studies : Use GLIDE (Schrödinger) to model interactions with enzymes like DprE1 (tuberculosis target). Prioritize halogen bonds between Cl substituents and catalytic residues (e.g., Lys418 in DprE1) .

- Pharmacophore Modeling : Identify critical features (e.g., thiazole ring, dichlorophenoxy group) for activity using LigandScout .

- Validation : Compare docking scores with experimental MIC values (e.g., MIC = 0.82–1.04 μM for Mycobacterium tuberculosis) .

Data Contradiction: How to resolve discrepancies in reaction yields during scale-up?

Q. Methodological Answer :

- Root Cause Analysis : Check for solvent polarity effects (e.g., DMF vs. dichloromethane) and catalyst efficiency (EDCI vs. DCC) .

- Optimization :

- Validation : Repeat reactions with in situ FTIR monitoring to track intermediate formation .

Advanced: What strategies improve regioselectivity in derivatization of the thiazole ring?

Q. Methodological Answer :

- Electrophilic Substitution : Direct bromination at the 5-position using NBS in DMF .

- Nucleophilic Aromatic Substitution : React with sodium azide (NaN₃) in toluene/water to introduce azide groups .

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ to attach aryl/heteroaryl groups .

Characterization : Use NOESY to confirm regiochemistry and LC-MS to detect side products.

Basic: How to assess the compound’s stability under varying pH conditions?

Q. Methodological Answer :

- Protocol :

- Key Findings :

- Acidic conditions hydrolyze the acetamide to carboxylic acid.

- Basic conditions cleave the phenoxy-thiazole linkage.

Mitigation : Use lyophilization for long-term storage and avoid aqueous buffers during biological assays.

Advanced: What crystallographic software and parameters are recommended for refining twinned crystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.